tert-butyl N-[(1R,2S)-1,3-dihydroxy-1-phenylpropan-2-yl]carbamate is a chemical compound classified as a carbamate. It features a tert-butyl group attached to a carbamate moiety, which is further linked to a chiral center with hydroxyl and phenyl groups. The molecular formula for this compound is CHN O, with a molecular weight of 267.32 g/mol . This compound has garnered attention in organic synthesis and medicinal chemistry due to its chiral centers, which can facilitate the production of enantiomerically pure compounds.
The compound is categorized under carbamates, which are esters or salts of carbamic acid. Carbamates are known for their applications in various fields, including pharmaceuticals and agriculture. The specific structure of tert-butyl N-[(1R,2S)-1,3-dihydroxy-1-phenylpropan-2-yl]carbamate allows it to act as a prodrug, releasing active amines or alcohols upon hydrolysis that may interact with biological targets such as enzymes or receptors .
The synthesis of tert-butyl N-[(1R,2S)-1,3-dihydroxy-1-phenylpropan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable chiral intermediate. A common method includes the use of a chiral epoxide, which undergoes ring-opening with tert-butyl carbamate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually performed in an organic solvent like tetrahydrofuran (THF) or dichloromethane at room temperature or slightly elevated temperatures .
In an industrial setting, the production of this compound may utilize continuous flow reactors and automated systems to ensure consistent quality and higher yields. Advanced purification techniques such as chromatography and crystallization are often employed to achieve the desired purity levels .
The molecular structure of tert-butyl N-[(1R,2S)-1,3-dihydroxy-1-phenylpropan-2-yl]carbamate can be represented by the following structural formula:
Key structural data includes:
tert-butyl N-[(1R,2S)-1,3-dihydroxy-1-phenylpropan-2-yl]carbamate can undergo various chemical reactions. Notably:
These reactions are significant for understanding the compound's potential biological activity and therapeutic applications.
The mechanism of action for tert-butyl N-[(1R,2S)-1,3-dihydroxy-1-phenylpropan-2-yl]carbamate primarily involves the hydrolysis of the carbamate group. This process is catalyzed by enzymes like esterases and results in the release of active amines or alcohols that interact with various biological targets. This interaction can influence enzymatic activity and other biological processes .
While specific physical properties such as density and boiling point are not extensively documented for this compound, its molecular characteristics suggest it is likely soluble in organic solvents due to its hydrophobic tert-butyl group.
Key chemical properties include:
These properties contribute to its reactivity and potential applications in chemical synthesis .
tert-butyl N-[(1R,2S)-1,3-dihydroxy-1-phenylpropan-2-yl]carbamate has diverse applications in scientific research:
Chiral auxiliaries enable precise control over the tert-butyl carbamate's stereochemistry. The (1R,2S) configuration is achieved by derivatizing enantiopure amino alcohol precursors like (1R,2S)-2-amino-1-phenylpropane-1,3-diol. This scaffold undergoes carbamate formation with di-tert-butyl dicarbonate (Boc₂O) under mild conditions, yielding the protected amino alcohol with >98% stereointegrity. Key to success is the substrate’s rigid conformation, which minimizes epimerization during Boc protection. The method is pivotal for synthesizing norephedrine derivatives and fluorinated drug intermediates, as demonstrated in the synthesis of 3′-amino-3′-deoxy-3′-[(3R)-3-fluoro-L-phenylalanyl]-N⁶,N⁶-dimethyladenosine [4].
Table 1: Chiral Auxiliary Approaches
Chiral Precursor | Reagent | Diastereoselectivity | Application Example |
---|---|---|---|
(1R,2S)-2-Amino-1,3-diol | Boc₂O | >98% de | Fluorinated puromycin analog synthesis |
(1S,2S)-1,3-Dihydroxy substrate | Boc₂O | >95% de | Virolin formal synthesis |
Ruthenium-catalyzed aminooxygenation converts alkenes to chiral carbamate-functionalized 1,3-oxazines. Using a chiral-at-metal Ru complex (0.5–1 mol%), N-benzoyloxycarbamates undergo ring-closing reactions with styrene derivatives. This method delivers the (1R,2S)-carbamate with >20:1 dr and 99% ee via a proposed ruthenium nitrenoid intermediate. The reaction’s stereospecificity arises from the catalyst’s octahedral geometry, which enforces a syn-aminohydroxylation pathway. Subsequent hydrolysis releases enantiopure 2-amino-1,3-diols for carbamate protection [4] [8].
Anti- and syn-2-amino-1,3-diol scaffolds are accessible via organocatalyzed decarboxylative aldol reactions. Using a cinchona alkaloid catalyst, N-Boc-hemimalonates react with aldehydes to form anti-aldol adducts (dr up to 96:4). The reaction leverages hydrogen-bonding interactions to align the aldehyde electrophile, enabling asymmetric induction. The anti product is isolated pure and derivatized to tert-butyl carbamates through reductive amination. Modifying the organocatalyst switches diastereoselectivity, yielding syn isomers for carbamate formation [4] [8].
Asymmetric transfer hydrogenation of α-amino-β-keto esters via dynamic kinetic resolution (DKR) achieves anti-β-hydroxy-α-amino esters with high stereocontrol. Using a Ru-TsDPEN catalyst and HCO₂H/Et₃N, aryl-substituted substrates reduce to anti products (dr >20:1, >99% ee). The DKR mechanism involves rapid keto-enol tautomerization and enantioselective hydride transfer. Vibrational circular dichroism (VCD) confirms the (1R,2S) absolute configuration. Subsequent hydrolysis and Boc protection yield the title compound [4].
Table 2: Stereoselective Synthesis Performance Comparison
Method | Catalyst/Reagent | dr/ee | Key Advantage |
---|---|---|---|
Ring-closing aminooxygenation | Chiral Ru complex | >20:1 dr, 99% ee | Direct access to oxazine precursors |
Decarboxylative aldol | Cinchona alkaloid | 96:4 anti:syn | Tunable diastereoselectivity |
DKR transfer hydrogenation | Ru-TsDPEN/HCO₂H | >20:1 dr, >99% ee | Concurrent stereocenter formation/resolution |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1